9-Undecenenitrile, (9Z)-
CAS No.: 131379-24-3
Cat. No.: VC16955587
Molecular Formula: C11H19N
Molecular Weight: 165.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131379-24-3 |
|---|---|
| Molecular Formula | C11H19N |
| Molecular Weight | 165.27 g/mol |
| IUPAC Name | (Z)-undec-9-enenitrile |
| Standard InChI | InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3H,4-10H2,1H3/b3-2- |
| Standard InChI Key | RPLWLQJSZFPHGM-IHWYPQMZSA-N |
| Isomeric SMILES | C/C=C\CCCCCCCC#N |
| Canonical SMILES | CC=CCCCCCCCC#N |
Introduction
| Property | Value |
|---|---|
| CAS Number | 131379-24-3 |
| IUPAC Name | (Z)-undec-9-enenitrile |
| SMILES | CC=CCCCCCCCC#N |
| InChI Key | RPLWLQJSZFPHGM-IHWYPQMZSA-N |
The Z-configuration results in a bent molecular geometry, affecting packing efficiency in the solid state and boiling point compared to the E-isomer .
Chemical and Physical Properties
Physical Properties
9-Undecenenitrile, (9Z)-, is a liquid at room temperature with moderate volatility. Its cis double bond reduces symmetry, leading to a lower melting point than the trans isomer. The nitrile group contributes to polar interactions, granting partial miscibility with polar solvents like ethanol but limited solubility in water.
Chemical Reactivity
The nitrile group undergoes characteristic reactions:
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Hydrolysis: Forms carboxylic acids under acidic or basic conditions.
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Reduction: Catalytic hydrogenation yields primary amines ().
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Electrophilic Addition: The double bond participates in reactions with halogens or hydrogen halides, influenced by Z-geometry’s steric effects .
Synthesis and Industrial Production
Laboratory Synthesis
A common method involves hydrocyanation of 1-decene using hydrogen cyanide and a nickel-based catalyst. The reaction proceeds via anti-Markovnikov addition, favoring the Z-isomer under controlled conditions:
Industrial-Scale Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and purity. Post-reaction distillation isolates the Z-isomer, which is critical for applications requiring specific stereochemistry.
Chemical Reactions and Applications
Oxidation and Reduction Pathways
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Oxidation: Using under acidic conditions converts the nitrile to a carboxylic acid:
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Catalytic Hydrogenation: Produces 9-aminoundecene, a precursor for nylon derivatives.
Industrial and Research Applications
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Polymer Chemistry: Serves as a monomer in copolymerization reactions, enhancing material flexibility.
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Fragrance Industry: The nitrile’s stability under acidic conditions makes it suitable for long-lasting scents.
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Catalysis: Participates in rhodium-catalyzed hydroformylation, yielding aldehydes for plasticizer production.
Comparative Analysis with Related Compounds
(9E)-9-Undecenenitrile
The E-isomer’s trans double bond increases melting point and reduces reactivity in stereospecific reactions .
10-Undecenenitrile
Positional isomerism shifts the double bond to the 10th carbon, altering electronic properties and catalytic behavior.
Recent Research Advancements
Sustainable Material Synthesis
Cross-metathesis with methyl acrylate, catalyzed by ruthenium complexes, generates α,ω-diesters for bio-based polyamides:
Catalytic Isomerization Studies
Rhodium complexes dynamically isomerize 9-Undecenenitrile, (9Z)-, to internal olefins, optimizing aldehyde yields in hydroformylation.
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